molecular formula C15H13N3O3S2 B11021315 Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11021315
M. Wt: 347.4 g/mol
InChI Key: SHJSFOMUGYWFSH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a central 1,3-thiazole ring substituted with:

  • A methyl group at position 3.
  • A carboxylate ester (methyl ester) at position 2.
  • A 2-methyl-1,3-benzothiazole-6-carbonylamino group at position 2.

The carbonylamino linker may enhance hydrogen-bonding interactions, influencing solubility and molecular recognition properties .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H13N3O3S2/c1-7-12(14(20)21-3)17-15(22-7)18-13(19)9-4-5-10-11(6-9)23-8(2)16-10/h4-6H,1-3H3,(H,17,18,19)

InChI Key

SHJSFOMUGYWFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1,3-benzothiazole with appropriate thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate (Target) C15H14N3O3S2 356.42 Thiazole, benzothiazole, carboxylate ester, amide Drug discovery, enzyme inhibition
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C18H15N3O4S 369.40 Thiadiazole, benzoate ester, carbamoyl Antimicrobial agents, material science
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C14H14N4O2S 302.35 Pyrazole, benzothiazole, carboxylate ester Kinase inhibitors, fluorescent probes

Key Observations:

  • Molecular Weight: The target compound (356.42 g/mol) is intermediate in size compared to the thiadiazole-containing analog (369.40 g/mol) and the pyrazole derivative (302.35 g/mol).
  • Functional Groups: The target’s amide linker and dual heterocycles (thiazole + benzothiazole) may enhance rigidity and π-π stacking compared to the thiadiazole and pyrazole analogs.
  • Hydrogen Bonding: The carbonylamino group in the target compound provides hydrogen-bond donors/acceptors, similar to the carbamoyl group in the thiadiazole analog . This contrasts with the pyrazole derivative, which lacks an amide bond.

Crystallographic and Computational Insights

  • Crystallography: Tools like SHELX and ORTEP (used in structural determination of similar compounds ) suggest that the target compound’s crystal packing may involve hydrogen bonds (N–H⋯O/S) and π-π interactions between benzothiazole and thiazole rings.
  • Graph Set Analysis: Etter’s methodology (as applied in ) predicts that the amide and ester groups in the target compound could form R2<sup>2</sup>(8) hydrogen-bonding motifs, stabilizing the crystal lattice.

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